molecular formula C8H18N2O B1450149 N-ethyl-L-leucinamide CAS No. 87163-79-9

N-ethyl-L-leucinamide

Cat. No. B1450149
CAS RN: 87163-79-9
M. Wt: 158.24 g/mol
InChI Key: ODAKRYUDLXZGCT-ZETCQYMHSA-N
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Description

“N-ethyl-L-leucinamide” is a compound with the molecular formula C8H18N2O . It is a derivative of L-leucinamide , which is a compound with the linear formula (CH3)2CHCH2CH(NH2)CONH2·HCl and a molecular weight of 166.65 .


Molecular Structure Analysis

The molecular structure of “N-ethyl-L-leucinamide” can be represented by the Isomeric SMILES string: CCNC(=O)C@HC)N . This indicates that the compound has a chiral center .

Scientific Research Applications

  • Pharmacology

    • Summary of the application : N-ethyl-L-leucinamide is used in the study of LSD analogs . It’s evaluated for its pharmacological features relative to those previously reported for LSD .
    • Methods of application : Competitive binding assays are performed to measure the affinity of N-ethyl-L-leucinamide for 27 monoamine receptors. The ability of N-ethyl-L-leucinamide to activate human 5-HT2 receptor subtypes is assessed using calcium mobilization assays .
    • Results : N-ethyl-L-leucinamide has high affinity for most serotonin receptors, α2-adrenoceptors, and D2-like dopamine receptors. Additionally, it was found to be a potent, highly efficacious 5-HT2A agonist for Gq-mediated calcium flux .
  • Structural Biochemistry

    • Summary of the application : N-ethyl-L-leucinamide is used in the synthesis of hydrogensquarate . Its structure has been determined by single crystal X-ray diffraction .
    • Methods of application : A three-dimensional network is formed by hydrogen bonds with participation of the O=C–NH2 function, the hydrogensquarate ion, and the N+H3 group .
    • Results : The hydrogensquarate [LeuNH2] (HSq) of L-leucinamide has been synthesized and its structure has been determined .
  • Psychedelic Research

    • Summary of the application : N-ethyl-L-leucinamide is used in the study of LSD analogs . It’s evaluated for its pharmacological features relative to those previously reported for LSD .
    • Methods of application : Competitive binding assays are performed to measure the affinity of N-ethyl-L-leucinamide for 27 monoamine receptors. The ability of N-ethyl-L-leucinamide to activate human 5-HT2 receptor subtypes is assessed using calcium mobilization assays .
    • Results : N-ethyl-L-leucinamide has high affinity for most serotonin receptors, α2-adrenoceptors, and D2-like dopamine receptors. Additionally, it was found to be a potent, highly efficacious 5-HT2A agonist for Gq-mediated calcium flux .
  • Topical Delivery Research

    • Summary of the application : N-ethyl-L-leucinamide is used in the study of topical delivery of niacinamide .
    • Methods of application : The influence of neat solvents on the topical delivery of niacinamide is studied .
    • Results : The results of this study are not specified in the available resources .
  • Collagen Production and Wound Healing

    • Summary of the application : Glycinamide, a derivative of glycine which is structurally similar to N-ethyl-L-leucinamide, has been found to enhance collagen production most effectively . This has implications for wound healing in human dermal fibroblasts .
    • Methods of application : Human dermal fibroblasts (HDFs) were treated with 20 kinds of amidated amino acids and 20 kinds of free amino acids, individually at 1 mM .
    • Results : The results showed that glycinamide enhanced collagen production (secreted collagen level) most effectively .
  • Amino Acid Enantiomer Quantification

    • Summary of the application : Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA), a compound similar to N-ethyl-L-leucinamide, is used in the quantification of amino acid enantiomers .
    • Methods of application : Derivatization with l-FDLA is followed by liquid chromatography–tandem mass spectrometry (LC/MS/MS) with a conventional reversed-phase column .
    • Results : This method allows for the simultaneous identification of 10 chiral amino acids .

properties

IUPAC Name

(2S)-2-amino-N-ethyl-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-4-10-8(11)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAKRYUDLXZGCT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-L-leucinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NN Nasief, H Tan, J Kong… - Journal of medicinal …, 2012 - ACS Publications
Ligand functional groups can modulate the contributions of one another to the ligand–protein binding thermodynamics, producing either positive or negative cooperativity. Data …
Number of citations: 48 pubs.acs.org
CL Pennington - 2006 - search.proquest.com
Liquid chromatography electrospray ionization mass spectrometry (LC-ESI-MS) has become a valuable tool for proteome and biomarker analysis. The work presented in this …
Number of citations: 1 search.proquest.com

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